5-(Chloromethyl)pyridine-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)pyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-2-4-1-5(7(11)12)6(8(13)14)10-3-4/h1,3H,2H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRIODDVXLROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloromethyl Pyridine 2,3 Dicarboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid suggests a logical disconnection strategy that simplifies the target molecule into more readily available starting materials. The primary disconnection point is the carbon-chlorine bond of the chloromethyl group. This leads to a key intermediate, 5-(hydroxymethyl)pyridine-2,3-dicarboxylic acid, or more directly, to 5-methyl-pyridine-2,3-dicarboxylic acid or its ester derivatives. The latter is a more strategically sound precursor as the methyl group provides a direct handle for chlorination.
Further disconnection of the pyridine-2,3-dicarboxylic acid core can be envisioned through various pyridine (B92270) synthesis strategies, such as the Hantzsch pyridine synthesis or condensation reactions involving dicarbonyl compounds and ammonia (B1221849) derivatives. lakotalakes.comadvancechemjournal.com This would lead back to simple, acyclic precursors. However, for practical synthesis, the focus often lies on the functionalization of a pre-formed substituted pyridine ring.
Therefore, the most viable retrosynthetic pathway for this compound points towards the use of 5-methyl-pyridine-2,3-dicarboxylic acid or its esters as the immediate precursor. This strategy is predicated on the selective functionalization of the methyl group at the C-5 position of the pyridine ring.
Precursor Chemistry and Starting Material Derivation
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors. Substituted pyridine derivatives serve as the foundational starting materials, which can be elaborated through a series of chemical transformations.
Synthesis from Substituted Pyridine Derivatives
The construction of the target molecule typically begins with a pyridine ring already bearing some of the required substituents. The following sections detail the methodologies for preparing key precursors.
The diesters of 5-methyl-pyridine-2,3-dicarboxylic acid are pivotal intermediates in the synthesis of the target compound. One established method for the preparation of these precursors involves the nitric acid oxidation of 8-hydroxy-3-methylquinoline. epo.org This process, while effective, involves strong oxidizing conditions.
A variety of other methods for the synthesis of pyridine-2,3-dicarboxylic acid esters have been developed, which can be adapted for the 5-methyl substituted analogue. These methods often involve the condensation of α,β-unsaturated compounds with aminomaleates or aminofumarates.
| Precursor | Synthetic Method | Reference |
| 5-methyl-pyridine-2,3-dicarboxylic acid | Nitric acid oxidation of 8-hydroxy-3-methylquinoline | epo.org |
| Pyridine-2,3-dicarboxylic acid esters | Condensation of α,β-unsaturated compounds with aminomaleates | Not specified |
While direct chlorination of the methyl group is a common strategy, alternative functionalization pathways involving nitrosation have been explored in pyridine chemistry. The nitration of pyridine derivatives, for instance, is a well-established reaction, typically occurring under harsh conditions with a mixture of nitric and sulfuric acid. nanobioletters.comresearchgate.net The resulting nitro group can then potentially be transformed into other functional groups.
For example, the nitration of 2-diethylamino-5-methyl pyridine has been reported to yield the corresponding 5-nitro derivative. nanobioletters.com However, the direct conversion of a methyl group to a chloromethyl group via a nitrosation or nitration pathway for 5-methyl-pyridine-2,3-dicarboxylic acid is not a well-documented or straightforward transformation. Such a route would likely involve multiple steps, including reduction of the nitro group to an amine, followed by diazotization and substitution, which could be challenging to achieve selectively in the presence of the dicarboxylic acid functionality.
An alternative strategy for the introduction of the chloromethyl group involves the initial reduction of the carboxylic acid or ester functionalities to the corresponding alcohols. The selective reduction of the two ester groups in a pyridine-2,3-dicarboxylate to form a diol, specifically 5-methyl-2,3-bis(hydroxymethyl)pyridine, would provide a precursor for subsequent chlorination.
Various reducing agents are available for the conversion of esters to alcohols, with lithium aluminium hydride (LiAlH4) being a powerful and common choice. However, the selectivity of such a reduction in the presence of the pyridine ring and the methyl group would need to be carefully controlled. Softer reducing agents, such as sodium borohydride (B1222165) in the presence of a Lewis acid, or catalytic hydrogenation under specific conditions, could potentially offer better selectivity.
Following the formation of the diol, the selective chlorination of the hydroxymethyl group at the 5-position would be the subsequent challenge. This could potentially be achieved by exploiting differences in reactivity between the two alcohol groups or through the use of protecting group strategies.
Introduction of the Chloromethyl Moiety
The most direct and efficient method for the introduction of the chloromethyl group at the 5-position of the pyridine ring is through the direct chlorination of the corresponding 5-methyl precursor.
A patented method describes the photochlorination of a 5-methyl-2,3-pyridinedicarboxylic acid compound to yield the corresponding 5-chloromethyl-2,3-pyridinedicarboxylic acid derivative. google.com This reaction is typically carried out by treating the starting material with chlorine gas under UV irradiation.
The conversion of a methyl group on a pyridine ring to a chloromethyl group can also be achieved using other chlorinating agents. For instance, the synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine (B98176) has been accomplished using chlorine gas in the presence of a catalyst. scispace.com Another approach involves the reaction of a methylpyridine N-oxide with a chlorinating agent like phosphoryl chloride or trichloroisocyanuric acid. wikipedia.orgprepchem.comorientjchem.org These methods could potentially be adapted for the chlorination of 5-methyl-pyridine-2,3-dicarboxylic acid esters.
| Starting Material | Reagent | Product | Reference |
| 5-methyl-2,3-pyridinedicarboxylic acid compound | Chlorine gas, UV light | 5-chloromethyl-2,3-pyridinedicarboxylic acid compound | google.com |
| 2-chloro-5-methylpyridine | Chlorine gas, catalyst | 2-chloro-5-chloromethylpyridine | scispace.com |
| 2-picoline-N-oxide | Phosphoryl chloride | 2-chloromethylpyridine | wikipedia.org |
| 2-methyl-pyridine | Trichloroisocyanuric acid | 2-chloromethyl-pyridine hydrochloride | prepchem.com |
Chlorination reactions and methodologies
Direct chlorination of a precursor molecule is a primary method for introducing the chloromethyl group onto the pyridine ring. A significant methodology is the photochlorination of a corresponding 5-methyl-pyridine-2,3-dicarboxylic acid compound or its ester derivatives. google.com
This process typically involves:
Reactants : The starting material is a 5-methylpyridine-2,3-dicarboxylic acid derivative (e.g., the dimethyl ester). The chlorinating agent is typically chlorine gas, which may be diluted with an inert gas like nitrogen. google.com
Conditions : The reaction is conducted under irradiation, usually with UV light from a source like a mercury lamp. google.com It can be performed in either the liquid or gas phase. google.com
Temperature : The temperature for photochlorination is not highly critical and generally ranges from 50°C to 250°C, with a preferred range of 70°C to 200°C. google.com
The reaction proceeds via a free-radical mechanism, where UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group, leading to the formation of a benzylic-type radical, which subsequently reacts with a chlorine molecule to form the desired 5-(chloromethyl) product.
Conversion of hydroxy compounds to chloromethyl analogues
A widely employed and effective strategy for synthesizing 5-(chloromethyl)pyridine derivatives is the conversion of their 5-(hydroxymethyl) analogues. This transformation is a standard procedure in organic synthesis, often utilizing chlorinating agents that can replace a hydroxyl group with a chlorine atom.
Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. chemicalbook.comgoogle.comgoogle.com The reaction involves treating the 5-(hydroxymethyl)pyridine compound with thionyl chloride, often in the presence of a catalyst or a base. For instance, the synthesis of 5-chloro-2-(chloromethyl)pyridine (B155031) from (5-chloropyridin-2-yl)methanol (B1288476) is achieved using thionyl chloride in dichloromethane (B109758). chemicalbook.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction. chemicalbook.com
The general mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the desired chloromethyl product with the liberation of sulfur dioxide and hydrogen chloride. The use of a solvent like dichloromethane is common for this type of reaction. chemicalbook.com
| Starting Material | Reagent | Conditions | Product | Reference |
| (5-chloropyridin-2-yl)methanol | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) | Dichloromethane, 0°C to room temp | 5-chloro-2-(chloromethyl)pyridine | chemicalbook.com |
| 2-chloropyridine-5-carboxylic acid | 1. SOCl₂2. NaBH₄3. SOCl₂ | Multi-step process | 2-chloro-5-chloromethylpyridine | google.com |
Multi-Step Reaction Sequences and Mechanistic Considerations
The synthesis of this compound often involves intricate multi-step reaction sequences that build upon a pre-formed pyridine ring or construct the ring itself. These sequences are designed to introduce the required functional groups—two carboxylic acids and a chloromethyl group—at the correct positions with high regioselectivity.
Detailed Exploration of Key Transformation Steps
A key synthetic pathway begins with precursors like 5-methyl-pyridine-2,3-dicarboxylic esters. google.com The transformation of the methyl group into the chloromethyl group is the central challenge.
Route 1: From 5-Methyl Precursors
Esterification : If starting with the dicarboxylic acid, the carboxyl groups are often protected as esters (e.g., dimethyl or diethyl esters) to prevent unwanted side reactions in subsequent steps.
Side-Chain Functionalization : The 5-methyl group is converted to a more reactive functional group. This can be achieved through oxidation to a 5-formyl group.
Reduction : The 5-formyl group is then reduced to a 5-hydroxymethyl group using a reducing agent like sodium borohydride. google.com
Chlorination : The final step is the conversion of the 5-hydroxymethyl group to the 5-chloromethyl group, typically using thionyl chloride as described previously. google.comgoogle.com
Route 2: From Nicotinic Acid Precursors Another approach involves starting with simpler pyridine derivatives like nicotinic acid (pyridine-3-carboxylic acid). This route requires more extensive transformations to introduce all the necessary substituents. The synthesis of the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) can start from nicotinic acid, which is converted to 2-chloro-5-trichloromethylpyridine and then further transformed. chemicalbook.com While not directly yielding the dicarboxylic acid, this illustrates the complexity of building the target molecule from basic feedstocks.
Role of Intermediates in Overall Synthesis (e.g., 5-formyl-pyridine-2,3-dicarboxylic acid esters, oxime compounds)
Intermediates play a crucial role in the strategic assembly of the final product. 5-Formyl-pyridine-2,3-dicarboxylic acid esters and related oxime compounds are pivotal in modern synthetic routes. google.com
A sophisticated method for converting a 5-methyl group into a 5-formyl group proceeds through an oxime intermediate. google.com
Nitrosation to form Oxime : A 5-methyl-pyridine-2,3-dicarboxylic ester is reacted with a nitrosation agent, such as an alkyl nitrite (B80452) (e.g., R³-O-N=O), in the presence of a base like an alkali metal alcoholate. This reaction occurs in a polar aprotic solvent at low temperatures (-45 to 40°C) and converts the methyl group into an oxime (or hydroxyimino) group. google.com
Conversion of Oxime to Aldehyde : The resulting oxime compound is then treated with an aliphatic aldehyde in the presence of a Lewis acid. This step cleaves the oxime and yields the desired 5-formyl-pyridine-2,3-dicarboxylic acid ester. google.com
These 5-formyl esters are valuable because they can be readily reduced to the 5-hydroxymethyl intermediates, which are the direct precursors to the final 5-(chloromethyl) product. google.comgoogle.com This sequence provides a controlled and high-yield pathway that avoids the harsh conditions of direct photochlorination, offering an advantage in terms of purity and process control.
| Intermediate Type | Precursor | Key Reaction | Product | Significance |
| Oxime Compound | 5-methyl-pyridine-2,3-dicarboxylic ester | Nitrosation with alkyl nitrite and base | 5-(hydroxyiminomethyl)-pyridine-2,3-dicarboxylic ester | Key step to activate the methyl group |
| 5-Formyl Ester | Oxime Compound | Reaction with an aldehyde and Lewis acid | 5-formyl-pyridine-2,3-dicarboxylic ester | Precursor for reduction to the alcohol |
Reaction Optimization Strategies for Enhanced Yield and Purity
Optimizing reaction conditions is essential for developing commercially viable synthetic processes. Key parameters that are frequently adjusted include the choice of solvent, temperature, reaction time, and the nature of catalysts and reagents.
Influence of Solvent Systems and Reaction Media
The solvent system or reaction medium can profoundly impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and even the reaction pathway itself.
Chlorination of Alcohols : In the conversion of 5-(hydroxymethyl)pyridines to their chloromethyl counterparts using thionyl chloride, chlorinated solvents like dichloromethane are often preferred. chemicalbook.com Dichloromethane is relatively inert to the reaction conditions and effectively dissolves both the starting material and the reagents. Its volatility also simplifies product isolation.
Ring Formation/Chlorination : In multi-step syntheses that involve cyclization and chlorination steps, solvents like toluene and N,N-dimethylformamide (DMF) are utilized. Toluene is a non-polar solvent suitable for reactions at elevated temperatures. chemicalbook.com DMF, a polar aprotic solvent, can be used to facilitate chlorination reactions and is particularly effective in reactions involving chlorine gas at low temperatures. google.com
Impact on Selectivity and Yield : The choice of solvent can influence the regioselectivity of certain reactions. In related heterocyclic syntheses, varying the reaction media and bases has been shown to achieve regioselective alkylation, highlighting the power of the solvent in directing the reaction to the desired product. researchgate.net In the context of this compound synthesis, an optimal solvent will maximize the solubility of the organic substrate while being compatible with the highly reactive chlorinating agents, thereby enhancing yield and minimizing the formation of impurities. The use of specific solvents can also facilitate easier work-up and purification, for instance, by enabling efficient extraction of the product from the aqueous phase. ijcce.ac.ir
| Reaction Step | Solvent(s) | Rationale |
| Hydroxymethyl to Chloromethyl Conversion | Dichloromethane | Good solubility for reactants, inertness, ease of removal |
| Chlorination/Cyclization | Toluene | Suitable for higher temperature reactions |
| Chlorination with Chlorine Gas | N,N-dimethylformamide (DMF) | Effective for gas-phase reactions, can stabilize intermediates |
Temperature and Pressure Profiling for Reaction Control
Precise control of temperature and pressure is paramount in the synthesis of the pyridine-2,3-dicarboxylic acid scaffold, a precursor to the final product. The primary synthetic route involves the oxidation of a corresponding quinoline (B57606) derivative, a reaction known to be highly exothermic. google.com Inadequate thermal management can lead to runaway reactions and the formation of undesirable byproducts.
Industrial processes often initiate the reaction by heating the reactants to approximately 100-125°C. google.com In some configurations, an inert gas pressure, such as nitrogen at 15 psig, is applied to control the reaction atmosphere and prevent unwanted side reactions. google.com As the oxidation commences, a rapid exotherm can elevate the internal temperature to 140°C and the pressure to 100 psig. google.com Consequently, robust cooling systems are essential to maintain the reaction within the optimal temperature range of 98-110°C. google.com
For other related syntheses, the temperature parameters can range broadly from 20°C to 200°C, with a preferred range of 35°C to 130°C for advantageous reaction progress. googleapis.comgoogle.com The subsequent photochlorination step to introduce the chloromethyl group is typically conducted at temperatures between 50°C and 250°C, with a preference for 70°C to 200°C. google.com
Table 1: Temperature and Pressure Parameters in Pyridine-2,3-dicarboxylic Acid Synthesis
| Parameter | Value | Stage of Synthesis | Reference |
|---|---|---|---|
| Initial Heating | 100 - 125°C | Oxidation | google.com |
| Nitrogen Pressure | 15 psig | Oxidation | google.com |
| Exotherm Peak Temp. | 140°C | Oxidation | google.com |
| Exotherm Peak Pressure | 100 psig | Oxidation | google.com |
| Optimal Reaction Temp. | 98 - 110°C | Oxidation | google.com |
| Preferred Temp. Range | 35 - 130°C | General Synthesis | googleapis.comgoogle.com |
| Photochlorination Temp. | 70 - 200°C | Chlorination | google.com |
Catalysis and Reagent Selection in Preparative Chemistry
The choice of catalysts and reagents is a determining factor in the efficiency and selectivity of the synthesis. The preparation of the core pyridine-2,3-dicarboxylic acid structure from quinoline precursors has been achieved through various oxidative systems.
One common method employs a combination of sodium chlorate (B79027) as the oxidant in the presence of a copper salt, such as cupric sulfate, and sulfuric acid. google.comresearchgate.net Research has identified an optimal molar ratio of quinoline to sodium chlorate, cupric sulfate, and concentrated sulfuric acid as 1:3.5:1:1.5 for this process. researchgate.net Another approach utilizes hydrogen peroxide as the oxidant in an aqueous basic medium, such as potassium hydroxide (B78521), which is notable as hydrogen peroxide is typically unstable under such conditions. epo.orggoogle.com
More advanced catalytic systems involve transition metals. Ruthenium tetroxide has been used to catalytically oxidize halogenated quinolines. researchgate.net Furthermore, the use of a manganese catalyst, such as manganese dioxide (MnO₂), in conjunction with nitric acid has been shown to significantly improve the yield of the oxidation reaction. epo.orggoogleapis.com
For the specific introduction of the chloromethyl group onto the pyridine ring, photochlorination is a key method. This involves treating the 5-methyl-pyridine-2,3-dicarboxylic acid precursor with chlorine gas under UV irradiation. google.com
Table 2: Catalyst and Reagent Systems for Synthesis
| Reagent/Catalyst System | Precursor | Step | Reference |
|---|---|---|---|
| Sodium Chlorate, Cupric Sulfate, Sulfuric Acid | Quinoline | Oxidation | google.comresearchgate.net |
| Hydrogen Peroxide, Potassium Hydroxide | 8-Substituted-quinoline | Oxidation | epo.orggoogle.com |
| Ozone followed by Hydrogen Peroxide | Halogenated Quinoline | Oxidation | researchgate.net |
| Ruthenium Tetroxide (catalytic) | Halogenated Quinoline | Oxidation | researchgate.net |
| Nitric Acid, Manganese Dioxide (catalytic) | 3-Methyl-8-hydroxyquinoline | Oxidation | epo.orggoogleapis.com |
| Chlorine Gas, UV Radiation | 5-Methyl-pyridine-2,3-dicarboxylic acid | Photochlorination | google.com |
Purification Techniques for Intermediate and Final Compounds
The isolation and purification of this compound and its precursors are critical for ensuring the quality of the final product. A variety of techniques are employed, often involving precipitation, salt formation, and chromatographic methods.
A common purification strategy following the oxidation step involves adjusting the pH of the reaction mixture. The mixture is cooled, and an acid like hydrochloric or sulfuric acid is added to lower the pH, causing the dicarboxylic acid product to precipitate out of the solution. epo.orggoogle.com The resulting solid can then be isolated by filtration, followed by washing with cold water and acetone (B3395972) to remove residual impurities, and finally drying. google.comgoogleapis.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. googleapis.com
In syntheses utilizing copper catalysts, an intermediate purification step involves the formation of a copper salt of the dicarboxylic acid, which can be isolated and then further processed to yield the pure acid. google.com For more rigorous purification, particularly for intermediates, solvent extraction followed by column chromatography is employed. This process may involve extracting the compound into a solvent like ethyl acetate, washing with aqueous solutions (e.g., water, sodium bicarbonate), drying the organic layer, and concentrating it before purification on a silica (B1680970) gel column. chemicalbook.com
Green Chemistry Principles in this compound Synthesis
The chemical industry is increasingly adopting green chemistry principles to reduce the environmental impact of synthesis processes. In the context of producing pyridine dicarboxylic acids, significant research has focused on utilizing renewable feedstocks and biocatalysis.
A promising green approach involves the use of lignin (B12514952), an abundant and renewable biopolymer, as a starting material. rsc.org Genetically engineered microorganisms, such as Rhodococcus jostii RHA1, have been developed to convert components of lignin into pyridine dicarboxylic acids. rsc.orgresearchgate.net This biocatalytic route avoids the use of harsh oxidative reagents and high temperatures associated with traditional methods, thereby reducing hazardous waste and energy consumption. googleapis.comresearchgate.net The use of bio-based starting materials like gallic and tannic acid is also being explored for producing related dicarboxylic acids, indicating a broader trend toward renewable feedstocks. rsc.org
Another green chemistry technique applicable to this field is the use of solid-state reactions, which can minimize or eliminate the need for solvents. ijcce.ac.ir While traditional methods often rely on strong, hazardous oxidants like nitric acid which generate significant acidic waste, the shift towards biocatalysis and renewable feedstocks represents a substantial advancement in the sustainable production of these important chemical intermediates. googleapis.com
Chemical Reactivity and Transformation of 5 Chloromethyl Pyridine 2,3 Dicarboxylic Acid
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a primary alkyl halide, making the benzylic-like carbon atom susceptible to attack by a wide array of nucleophiles. This reactivity is central to the functionalization of the pyridine (B92270) ring at the 5-position.
Displacement Reactions with Various Nucleophiles
The chlorine atom of the chloromethyl group serves as a good leaving group, facilitating its displacement by various nucleophilic agents. A key example of this is the reaction with alkali metal alkoxides. For instance, the conversion of a 5-chloromethylpyridine-2,3-dicarboxylic acid derivative to the corresponding 5-methoxymethyl derivative is achieved by treatment with an alkali metal methoxide (B1231860), such as sodium methoxide. google.com This reaction proceeds via a standard SN2 mechanism, where the methoxide ion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
The reaction can be performed on the dicarboxylic acid itself, its corresponding anhydride (B1165640), or its diester derivatives. google.com The choice of substrate influences the required stoichiometry of the base. When starting with the free dicarboxylic acid, an excess of the alkali metal methoxide is necessary to first neutralize the acidic protons of the carboxylic groups before the substitution reaction can occur. google.com
| Nucleophile | Reagent Example | Product Type | Reference |
| Methoxide | Sodium Methoxide (CH₃ONa) | Methyl Ether | google.com |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile | |
| Azide | Sodium Azide (NaN₃) | Azide | |
| Thiolates | Sodium Thiophenoxide (C₆H₅SNa) | Thioether |
This table represents common nucleophilic substitution reactions for primary alkyl halides; specific documented examples for 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid may vary.
Formation of Ether and Amine Derivatives
The formation of ether derivatives is exemplified by the reaction with methoxide to yield 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives, which are intermediates in the synthesis of certain herbicides. google.com The reaction is typically carried out at elevated temperatures, for instance between 50 and 150°C, to ensure a sufficient reaction rate. google.com
Similarly, the chloromethyl group can react with primary or secondary amines to form the corresponding 5-(aminomethyl)pyridine-2,3-dicarboxylic acid derivatives. This reaction introduces a basic nitrogen-containing functional group, further expanding the synthetic utility of the parent molecule. A second equivalent of the amine or an auxiliary base is often required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Reactivity of the Dicarboxylic Acid Moieties
The two adjacent carboxylic acid groups on the pyridine ring exhibit reactivity characteristic of dicarboxylic acids, including esterification, anhydride formation, and amidation. The proximity of these groups allows for intramolecular reactions, most notably the formation of a cyclic anhydride.
Esterification Reactions: Mono- and Di-Ester Formation
The carboxylic acid groups of this compound can be converted to their corresponding esters through various standard esterification methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can lead to the formation of the corresponding di-ester. rug.nl The reaction equilibrium is typically driven forward by removing the water formed during the reaction.
Alternatively, esterification can be achieved under milder conditions. For example, the use of coupling reagents like di-t-butyl dicarbonate (B1257347) [(BOC)₂O] in the presence of a catalyst such as N,N'-dimethylaminopyridine (DMAP) allows for the clean conversion of carboxylic acids to esters. researchgate.net
Selective mono-esterification can be challenging due to the similar reactivity of the two carboxylic acid groups. However, by carefully controlling reaction conditions, such as stoichiometry and temperature, it may be possible to favor the formation of the mono-ester. For example, reacting a di-ester with one equivalent of a base like potassium hydroxide (B78521) can selectively hydrolyze one of the ester groups. chemicalbook.com
| Reaction Type | Reagents | Product | Reference |
| Di-esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Dimethyl 5-(chloromethyl)pyridine-2,3-dicarboxylate | rug.nlgoogle.com |
| Mono-hydrolysis | Dimethyl Ester, 1 eq. KOH | This compound monoester | chemicalbook.com |
Anhydride Formation and Ring-Opening Reactions
Due to the ortho positioning of the two carboxylic acid groups, this compound can readily undergo intramolecular dehydration to form a stable, five-membered cyclic anhydride, namely 5-(chloromethyl)furo[3,4-b]pyridine-5,7-dione. google.comgoogle.com This transformation can be achieved by heating the dicarboxylic acid or by using a dehydrating agent such as acetic anhydride or thionyl chloride. nih.govlibretexts.org
This cyclic anhydride is itself a reactive intermediate. It is susceptible to ring-opening reactions upon treatment with nucleophiles. hilarispublisher.com For example, reaction with an alcohol (alcoholysis) will open the ring to yield a mono-ester derivative. libretexts.org Similarly, hydrolysis with water will regenerate the parent dicarboxylic acid. libretexts.org
| Starting Material | Reagent/Condition | Product | Reference |
| Dicarboxylic Acid | Heat or Dehydrating Agent (e.g., Acetic Anhydride) | Cyclic Anhydride | google.comlibretexts.org |
| Cyclic Anhydride | Water (Hydrolysis) | Dicarboxylic Acid | libretexts.org |
| Cyclic Anhydride | Alcohol (Alcoholysis) | Mono-ester | libretexts.org |
| Cyclic Anhydride | Amine (Aminolysis) | Mono-amide (Amic acid) | hilarispublisher.com |
Amidation and Other Carboxylic Acid Derivatizations
The carboxylic acid groups, or more commonly the cyclic anhydride derivative, can react with ammonia (B1221849) or primary and secondary amines to form amides. The reaction of the cyclic anhydride with an amine initially yields a mono-amide carboxylic acid (an amic acid). hilarispublisher.com Upon heating, this intermediate can undergo a second intramolecular condensation to form a cyclic imide. libretexts.org
Other derivatizations of the carboxylic acid groups include their conversion to more reactive species like acyl chlorides. Treatment of the dicarboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert both carboxyl groups into acyl chlorides. These highly reactive intermediates can then be readily converted into a variety of other carboxylic acid derivatives, including esters, amides, and anhydrides. nih.govkhanacademy.org
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) on the pyridine ring of this compound is generally considered challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene. quimicaorganica.org This deactivation is further intensified by the presence of two strongly electron-withdrawing carboxylic acid groups at the 2- and 3-positions. These groups pull electron density from the ring, making it highly resistant to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. quora.com
The substitution pattern on the ring also directs any potential, albeit difficult, electrophilic attack. In pyridine, electrophilic substitution typically favors the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgquora.com For the title compound, the 4- and 6-positions are the only available sites for substitution.
A common strategy to enhance the reactivity of pyridines toward electrophiles is through the formation of the corresponding pyridine-N-oxide. bhu.ac.in The N-oxide group is capable of donating electron density into the ring via resonance, thereby activating it for EAS. rsc.org This activation preferentially increases the electron density at the 2- and 4-positions. bhu.ac.inscripps.edu
Should this compound be converted to its N-oxide, electrophilic attack would be directed to the 4- and 6-positions. A subsequent deoxygenation step could then yield the substituted pyridine. A patent describes a method for preparing pyridine-2,3-dicarboxylic acid-N-oxide, indicating that N-oxidation of this structural class is feasible. epo.org
Table 1: Predicted Reactivity of this compound towards Electrophilic Aromatic Substitution
| Form of Reactant | Activating/Deactivating Groups | Predicted Reactivity | Likely Position(s) of Substitution |
| Pyridine | -COOH (Strongly Deactivating) -CH₂Cl (Weakly Deactivating) Ring N (Strongly Deactivating) | Very Low | 4 or 6 |
| Pyridine-N-oxide | N-oxide (Activating) -COOH (Strongly Deactivating) -CH₂Cl (Weakly Deactivating) | Moderate | 4 or 6 |
Transition Metal-Catalyzed Transformations Involving this compound
The structure of this compound offers several handles for transition metal-catalyzed reactions, particularly at the chloromethyl group. This benzylic-type chloride is an excellent electrophile for a variety of cross-coupling reactions. uwindsor.ca
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, Stille, and Hiyama reactions, are powerful methods for forming new carbon-carbon bonds. nobelprize.orgmdpi.com It is well-established that heteroaryl chlorides can serve as substrates in these transformations. uwindsor.ca The chloromethyl group in the title compound is expected to be highly reactive in such couplings, allowing for the introduction of a wide array of alkyl, alkenyl, alkynyl, or aryl groups at the 5-position. These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. nih.gov
Beyond the chloromethyl group, transition metals can also catalyze reactions involving the carboxylic acid groups, such as decarboxylative couplings, or direct C-H activation/functionalization of the pyridine ring. snnu.edu.cnnih.gov C-H functionalization offers a direct route to substitute the C-H bond at the 4- or 6-position without pre-functionalization, although achieving regioselectivity can be a significant challenge.
Table 2: Potential Transition Metal-Catalyzed Reactions
| Reaction Type | Reactive Site | Potential Coupling Partner | Metal Catalyst (Example) | Expected Product |
| Suzuki Coupling | -CH₂Cl | Arylboronic acid | Palladium | 5-(Arylmethyl)pyridine-2,3-dicarboxylic acid |
| Negishi Coupling | -CH₂Cl | Organozinc reagent | Palladium or Nickel | 5-(Alkyl/Arylmethyl)pyridine-2,3-dicarboxylic acid |
| Hiyama Coupling | -CH₂Cl | Organosilicon reagent | Palladium | 5-(Arylmethyl)pyridine-2,3-dicarboxylic acid |
| C-H Arylation | C4-H or C6-H | Aryl halide | Palladium or Ruthenium | 4- or 6-Aryl-5-(chloromethyl)pyridine-2,3-dicarboxylic acid |
Chemo- and Regioselectivity in Complex Reaction Environments
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthesis and derivatization. The primary sites for reaction are the acidic protons of the carboxylic acids, the electrophilic carbonyl carbons, the electrophilic carbon of the chloromethyl group, and the pyridine ring itself.
The outcome of a reaction is highly dependent on the nature of the reagents and conditions.
With Bases: Strong, non-nucleophilic bases will deprotonate the carboxylic acids first, as they are the most acidic sites.
With Nucleophiles: The selectivity of nucleophilic attack depends on the hard and soft acid and base (HSAB) principle.
Hard nucleophiles (e.g., methoxide, hydroxide) will preferentially attack the hard electrophilic sites. A patent demonstrates that an alkali metal methoxide can react with the chloromethyl group, showcasing a nucleophilic substitution. google.com In this case, the reaction likely proceeds via an SN2 mechanism at the benzylic carbon.
Soft nucleophiles would also favor reaction at the softer electrophilic center of the chloromethyl group over the harder carbonyl carbons.
With Electrophiles: As discussed, electrophilic attack on the deactivated pyridine ring is unlikely. The lone pair of the pyridine nitrogen is the most nucleophilic site and will react with electrophiles like Lewis acids or alkyl halides, which can complicate other desired transformations.
With Organometallics: In transition metal-catalyzed cross-coupling reactions, the catalyst will selectively activate the C-Cl bond of the chloromethyl group over the C-H or C-C bonds of the ring under typical conditions.
Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to predict the most likely pathways for reactions. For example, an analysis of a related pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid showed that DFT calculations could successfully predict the chemoselective esterification of one carboxylic acid over the other and the regioselective electrophilic attack on the ring system. researchgate.net Similar computational approaches could elucidate the reactivity patterns of this compound, guiding the rational design of selective synthetic transformations.
5 Chloromethyl Pyridine 2,3 Dicarboxylic Acid As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Systems
The pyridine-2,3-dicarboxylic acid moiety is a well-established precursor for the construction of fused heterocyclic rings. This structural motif is particularly significant in the synthesis of certain classes of biologically active compounds, such as imidazolinone herbicides. google.comepo.org The presence of the chloromethyl group at the 5-position provides an additional reactive handle for further diversification of the molecular scaffold.
5-(Chloromethyl)pyridine-2,3-dicarboxylic acid is a key precursor in the synthesis of imidazolinone herbicides. google.comepo.org The general synthetic strategy involves the conversion of the dicarboxylic acid into its corresponding anhydride (B1165640). This anhydride serves as a highly reactive electrophile that readily undergoes condensation with an appropriate aminocarboxamide, such as 2-amino-2,3-dimethylbutyramide, to initiate the formation of the imidazolinone ring. epo.org
Table 1: Key Reactants in Imidazolinone Synthesis
| Reactant | Role |
|---|---|
| 5-(Chloromethyl)pyridine-2,3-dicarboxylic anhydride | Pyridine-based electrophilic precursor |
| 2-Amino-2,3-dimethylbutyramide | Nucleophilic partner for ring formation |
The formation of the imidazolinone ring from a substituted pyridine-2,3-dicarboxylic anhydride proceeds through a well-defined, multi-step mechanism. nih.govmdpi.com
Initial Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of the primary amino group of an aminocarboxamide on one of the carbonyl carbons of the pyridine-2,3-dicarboxylic anhydride. This step results in the opening of the anhydride ring to form an intermediate 2-carbamoylnicotinic acid derivative. epo.org
Base-Mediated Cyclization : The subsequent and crucial step involves an intramolecular cyclization that occurs under basic conditions. epo.org The amide group of the intermediate, acting as a nucleophile, attacks the adjacent carboxylic acid carbonyl group on the pyridine (B92270) ring. This base-catalyzed reaction leads to the formation of the five-membered imidazolinone ring, fused to the pyridine backbone. nih.govmdpi.com It is noteworthy that this cyclization demonstrates high regioselectivity, with only the 2-(2'-imidazolin-2'-yl)-pyridine-3-carboxylic acid typically being formed, rather than the alternative isomer. nih.govmdpi.com
Precursor to Structurally Diverse Pyridine-Containing Molecules
The chemical reactivity of this compound is not limited to the formation of its anhydride for imidazolinone synthesis. The chloromethyl group at the 5-position is a key functional handle that allows for a variety of nucleophilic substitution reactions, enabling the synthesis of a broad range of pyridine derivatives.
A prime example of this reactivity is the conversion of this compound into 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. google.com This transformation is efficiently achieved by treating the starting material with an alkali metal methoxide (B1231860), such as sodium methoxide. google.com The methoxide ion acts as a nucleophile, displacing the chloride and forming an ether linkage. This reaction can be performed on the dicarboxylic acid itself, its diester, or its anhydride, showcasing the versatility of the substrate. google.com
Table 2: Synthesis of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Alkali Metal Methoxide | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid |
| Diester of this compound | Alkali Metal Methoxide | Corresponding diester of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid |
This conversion demonstrates how the chloromethyl group serves as a leaving group, facilitating the introduction of new functional groups onto the pyridine ring and thus creating structurally diverse molecules.
Role in the Construction of Functional Organic Materials (General Aspects)
Pyridine dicarboxylic acids are recognized as valuable ligands in the field of coordination chemistry and materials science. Their ability to chelate metal ions through the nitrogen atom and the carboxylate oxygen atoms makes them excellent candidates for constructing metal-organic frameworks (MOFs). rsc.org MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The structural diversity of MOFs can be tuned by modifying the organic linker; therefore, functionalized linkers like this compound offer a pathway to novel frameworks with potentially tailored properties.
Furthermore, pyridine-based compounds, particularly those with electron-withdrawing groups like nitriles (which can be derived from carboxylic acids), have gained significant attention in materials chemistry for their electronic properties. beilstein-journals.org These structures are investigated for use in organic light-emitting diodes (OLEDs) and as electron-transporting materials in other organic electronic devices. beilstein-journals.org The pyridine-dicarbonitrile moiety, a derivative of the dicarboxylic acid, can act as an electron-accepting unit, which is crucial for these applications. The presence of a reactive site, such as the chloromethyl group, allows for the integration of this core into larger π-conjugated systems, potentially leading to new functional organic semiconductors.
Expanding the Scope of Synthetically Accessible Chemical Space
This compound significantly expands the accessible chemical space for synthetic chemists due to its trifunctional nature. The molecule provides three distinct reactive sites:
The Dicarboxylic Acid Moiety : Allows for the formation of anhydrides, which are precursors to fused heterocycles like imidazolinones. epo.org It also enables the formation of metal-carboxylate bonds for the construction of coordination polymers and MOFs. rsc.org
The Pyridine Nitrogen : Can be protonated or coordinated to metal centers, influencing the electronic properties and supramolecular assembly of the resulting compounds.
The Chloromethyl Group : A versatile electrophilic site that readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups (e.g., ethers, amines, cyanides) through post-synthesis modification. google.com
This combination of functionalities in a single, relatively simple starting material allows for the generation of molecular complexity in a highly efficient manner. Chemists can selectively address each reactive site to build diverse libraries of compounds, from agrochemicals to advanced materials, thereby accessing novel regions of chemical space that would be challenging to reach through other synthetic routes.
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 5 Chloromethyl Pyridine 2,3 Dicarboxylic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the qualitative analysis of 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For the parent molecule, pyridine-2,3-dicarboxylic acid, the protons on the pyridine (B92270) ring exhibit characteristic signals. The introduction of the electron-withdrawing chloromethyl group at the C-5 position is expected to deshield the adjacent ring protons, causing a downfield shift in their NMR signals. The methylene (B1212753) protons of the chloromethyl group would present a distinct singlet.
Expected ¹H NMR Data (in DMSO-d₆): A ¹H NMR spectrum of a related compound, 2,3-Pyridinedicarboxylic anhydride (B1165640), in DMSO-d₆ shows signals at approximately 9.15, 8.53, and 7.95 ppm. chemicalbook.com For this compound, one would anticipate signals for the two remaining aromatic protons and the methylene protons. The carboxylic acid protons would likely appear as broad singlets at a significant downfield shift.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine H-4 | ~8.0-8.5 | Doublet |
| Pyridine H-6 | ~8.8-9.2 | Doublet |
| -CH₂Cl | ~4.5-5.0 | Singlet |
| -COOH | >10 | Broad Singlet |
Note: The table presents predicted data based on the analysis of structurally similar compounds.
Similarly, the ¹³C NMR spectrum would provide key information. The carbon of the chloromethyl group would have a characteristic chemical shift, and the carbons of the pyridine ring would be influenced by the substituents.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The molecular formula for this compound is C₈H₆ClNO₄, leading to a specific molecular weight.
Under electron ionization (EI), the molecule is expected to produce a molecular ion peak [M]⁺. Subsequent fragmentation would likely involve the loss of the chloromethyl group, carboxyl groups, or other small molecules. For instance, the mass spectrum of the dimethyl ester of pyridine-2,3-dicarboxylic acid shows a clear molecular ion peak. nist.gov
Expected Mass Spectrometry Data:
| Technique | Ion | Expected m/z |
| Electrospray Ionization (ESI) | [M-H]⁻ | 214.0 |
| Electron Ionization (EI) | [M]⁺ | 215.0 |
Note: The table presents predicted data based on the molecular formula.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum is expected to show a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups. Strong absorptions corresponding to the C=O stretching of the carbonyls in the carboxylic acids would also be prominent. The C-Cl stretching of the chloromethyl group and the various vibrations of the pyridine ring will also produce distinct peaks. researchgate.netiosrjournals.org
Raman spectroscopy would also reveal these functional groups, with the pyridine ring vibrations often producing strong signals. researchgate.net The vibrational spectra of pyridine and its derivatives are well-documented and can be used for comparative analysis. cdnsciencepub.com
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1750 |
| Pyridine Ring | C=C, C=N Stretches | 1400-1600 |
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 650-850 |
Note: The table presents predicted data based on the analysis of structurally similar compounds.
Chromatographic Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is a common approach for separating pyridine carboxylic acids. sielc.comhelixchrom.com
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comzodiaclifesciences.com The acidic nature of the analyte means that controlling the pH of the mobile phase is crucial for achieving good peak shape and retention. Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric.
Exemplary HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table provides a general method applicable to pyridine dicarboxylic acids.
Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like dicarboxylic acids. However, it can be employed for the analysis of volatile derivatives of this compound.
Derivatization is a necessary step to increase the volatility and thermal stability of the analyte. A common approach is esterification of the carboxylic acid groups to form methyl or other alkyl esters. semanticscholar.orgacs.org These esters are more amenable to GC analysis. Pyrolysis GC, where the compound is thermally degraded into characteristic smaller fragments, is another potential, though less common, analytical strategy for pyridinecarboxylic acids. documentsdelivered.com
Exemplary GC Conditions for Methyl Ester Derivative:
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: This table provides a general method applicable to the volatile derivatives of pyridine dicarboxylic acids.
Advanced Separation Techniques
There is no specific information available in the scientific literature detailing advanced separation techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Capillary Electrophoresis (CE) that have been developed and validated specifically for the analysis of this compound.
While methodologies exist for structurally related pyridine compounds, the strict requirement to focus solely on this compound prevents their inclusion. Research and industrial applications involving this compound may utilize internal, unpublished methods for its isolation and purity assessment, but these are not available in the public domain.
X-ray Crystallography for Solid-State Structural Analysis
A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray structure of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. The solid-state conformation and intermolecular interactions of this specific molecule have not been publicly characterized.
Computational and Theoretical Investigations of 5 Chloromethyl Pyridine 2,3 Dicarboxylic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic landscape of a molecule. For pyridine (B92270) dicarboxylic acid derivatives, DFT methods have been successfully used to investigate molecular and electronic properties. electrochemsci.org
Studies on the parent compound, 2,3-Pyridinedicarboxylic acid, using DFT at the 6-311G (d, p) basis set, provide a foundational understanding of the electronic characteristics that would be modified by the 5-(chloromethyl) substituent. electrochemsci.org The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and stability. electrochemsci.org
Table 1: Calculated Quantum Chemical Parameters for 2,3-Pyridinedicarboxylic Acid
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -7.21 eV | Highest Occupied Molecular Orbital energy |
| LUMO Energy | -2.13 eV | Lowest Unoccupied Molecular Orbital energy |
| Energy Gap (ΔE) | 5.08 eV | Indicator of chemical reactivity |
| Ionization Potential (I) | 7.21 eV | Energy required to remove an electron |
| Electron Affinity (A) | 2.13 eV | Energy released when an electron is added |
| Global Hardness (η) | 2.54 | Resistance to change in electron distribution |
| Global Softness (σ) | 0.39 | Reciprocal of hardness |
| Electronegativity (χ) | 4.67 | Tendency to attract electrons |
| Electrophilicity (ω) | 4.30 | Propensity to accept electrons |
Data derived from studies on 2,3-Pyridinedicarboxylic acid. electrochemsci.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For pyridine dicarboxylic acids, the most electron-rich regions (colored red) are typically located on the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the pyridine ring. electrochemsci.org These sites represent the most probable areas for electrophilic attack. The electron-deficient regions (colored blue) are usually found around the hydrogen atoms. electrochemsci.org
Mulliken charge analysis further quantifies the charge distribution. In 2,3-Pyridinedicarboxylic acid, the highest negative charges are found on the oxygen and nitrogen atoms, identifying them as powerful reactive sites for adsorption onto surfaces or interaction with electrophiles. electrochemsci.org
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a vital tool for mapping out potential reaction pathways and understanding the energetic barriers involved. By calculating the geometries of reactants, products, and transition states, researchers can determine activation energies and reaction free-energy profiles. researchgate.net While specific reaction pathway models for 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid are not extensively published, the methodologies are well-established for related pyridine systems. researchgate.netresearchgate.net
Key reactions for this molecule would include nucleophilic substitution at the chloromethyl group and reactions involving the carboxylic acid functionalities. For instance, modeling the substitution of the chlorine atom by a nucleophile would involve:
Geometry Optimization: Calculating the lowest-energy structures of the reactant [this compound and the nucleophile] and the final product.
Transition State Search: Locating the highest-energy point along the reaction coordinate, which represents the transition state structure. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to both the reactants and products to ensure the correct pathway has been identified.
These calculations would yield critical data, such as activation energies, which provide mechanistic insights into the reaction's feasibility and kinetics. researchgate.net
Prediction of Spectroscopic Properties
Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. DFT calculations are commonly used to simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of pyridine dicarboxylic acids have been computed using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. researchgate.net The calculated frequencies, after appropriate scaling, show good agreement with experimental FTIR and FT-Raman spectra. researchgate.net For this compound, a theoretical spectrum would reveal characteristic vibrational modes:
O-H stretching: Broad bands typical of carboxylic acids.
C=O stretching: Strong absorptions from the carbonyl groups.
Pyridine ring vibrations: A series of characteristic stretching and bending modes. ijera.com
C-Cl stretching: A mode associated with the chloromethyl group.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Pyridine Dicarboxylic Acid Analog
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1750 | 1735 | Carbonyl stretch |
| ν(Ring) | 1590 | 1585 | Pyridine ring C-C/C-N stretch |
| δ(O-H) | 1420 | 1415 | O-H in-plane bend |
| ν(C-O) | 1300 | 1295 | Carboxylic C-O stretch |
Frequencies are illustrative, based on typical results for related molecules. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Calculations would predict the chemical shifts for the distinct protons and carbons in the this compound structure. The predicted spectrum would show signals for the two aromatic protons on the pyridine ring, the methylene (B1212753) protons of the chloromethyl group, and the acidic protons of the carboxyl groups. Similarly, distinct signals would be predicted for each carbon atom in the molecule, with the accuracy of the prediction often showing good correlation with experimental data. nih.gov
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions.
Conformation Analysis: Computational studies on related pyridine dicarboxamide derivatives show that the planarity of the molecule is a significant feature, with deviations defined by the dihedral angles between the substituents and the pyridine ring. nih.gov For this compound, the primary sources of conformational flexibility are the rotations around the C-C bonds connecting the two carboxylic acid groups and the chloromethyl group to the pyridine ring. Quantum chemical calculations can identify the most stable conformers by optimizing the geometry and calculating the relative energies of different rotational isomers. The planarity of the pyridine ring itself is generally maintained, but the orientation of the substituent groups can vary. scholarsresearchlibrary.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, either in isolation or in a solvent. mdpi.com Using force fields like GROMOS, simulations can track the atomic motions, providing insights into conformational changes, flexibility, and interactions with surrounding molecules. mdpi.com While extensive MD simulations specific to this compound are not readily available in the literature, the methodology has been applied to study related pyridine-based complexes in solution, demonstrating its utility in understanding their behavior in a condensed phase. mdpi.com
Structure-Reactivity Relationships and Mechanistic Insights
Computational studies provide a bridge between molecular structure and chemical reactivity. By integrating the findings from electronic structure analysis and reaction modeling, a deeper mechanistic understanding can be achieved.
The electronic properties calculated via DFT offer direct insights into the molecule's reactivity. electrochemsci.org
Reactivity Sites: The MEP map and Mulliken charges identify the electron-rich oxygen and nitrogen atoms as likely sites for coordination with metal ions or interaction with electrophiles. electrochemsci.org The electron-deficient regions indicate susceptibility to nucleophilic attack.
Frontier Orbitals: The distribution of the HOMO and LUMO across the molecule can predict the regioselectivity of certain reactions. The LUMO's location can highlight the most electrophilic sites, such as the carbon atom of the chloromethyl group, making it a prime target for nucleophilic substitution reactions. researchgate.netgoogle.com
These theoretical predictions align with the established chemistry of related compounds. The chloromethylpyridine moiety is a well-known precursor in synthesis, valued for its reactivity in nucleophilic substitution reactions. google.comnih.gov The carboxylic acid groups offer sites for esterification, amidation, or decarboxylation, depending on the reaction conditions. Computational analysis can quantify the relative ease of these transformations, providing a theoretical basis for understanding the molecule's chemical behavior and guiding synthetic efforts. libretexts.org
Future Research Directions and Unexplored Areas for 5 Chloromethyl Pyridine 2,3 Dicarboxylic Acid Research
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies provide a foundation, but future research should prioritize the development of more efficient, safer, and environmentally benign methods for producing 5-(Chloromethyl)pyridine-2,3-dicarboxylic acid.
Key Research Objectives:
Alternative Chlorination Methods: Exploration into chlorination techniques that bypass the use of gaseous chlorine and UV radiation is a primary objective. This could involve milder, more selective reagents to improve safety and reduce the formation of polychlorinated byproducts.
Catalytic Approaches: Designing catalytic systems, potentially involving transition metals or organocatalysts, for the direct and selective chlorination of the methyl group on a 5-methyl-pyridine-2,3-dicarboxylic acid precursor could enhance efficiency and atom economy.
Greener Precursor Synthesis: The synthesis of the pyridine (B92270) dicarboxylic acid framework itself offers opportunities for innovation. Developing biosynthetic routes, for instance by re-routing metabolic pathways in microorganisms, could provide a sustainable source of the core structure from renewable feedstocks like lignin (B12514952). rsc.org
Exploration of Undiscovered Reactivity Patterns
The compound's three distinct functional groups offer a rich landscape for chemical transformations that remains largely unexplored. A systematic investigation into its reactivity is crucial for unlocking its full potential as a synthetic intermediate.
Primary Areas for Exploration:
Chloromethyl Group Transformations: The chloromethyl group is a potent electrophile, ideal for nucleophilic substitution reactions. solubilityofthings.com Future work should expand beyond simple alkoxide substitutions to include a diverse range of nucleophiles such as amines, thiols, azides, and carbon nucleophiles to generate extensive libraries of novel derivatives.
Selective Carboxylic Acid Functionalization: Developing protocols for the selective mono-functionalization of the dicarboxylic acids is a significant challenge and opportunity. This would enable the synthesis of asymmetrical derivatives, where one acid group is converted to an ester or amide while the other remains free for further transformation.
Intramolecular Cyclizations: The close proximity of the three functional groups could be exploited to synthesize novel heterocyclic ring systems through intramolecular reactions, such as the formation of lactones or lactams.
Pyridine Ring Functionalization: While the pyridine ring is electron-deficient, exploring C-H functionalization reactions could attach additional substituents, further increasing molecular complexity and providing access to compounds with novel properties. rsc.orgresearchgate.net
Application in Emerging Areas of Organic Chemistry and Materials Science
The unique structural features of this compound make it an attractive candidate for advanced applications, particularly in materials science.
Potential Applications:
Metal-Organic Frameworks (MOFs): Pyridine dicarboxylic acids are well-established linkers for the synthesis of MOFs. rsc.orgacs.org The nitrogen atom and two carboxylate groups can coordinate with metal ions to form porous, crystalline structures. The chloromethyl group offers a unique advantage: it can serve as a reactive site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the MOF's internal surface.
Supramolecular Chemistry: The molecule's capacity for hydrogen bonding (via carboxylic acids) and other non-covalent interactions makes it a prime candidate for constructing co-crystals and other supramolecular assemblies. mdpi.com These materials could exhibit unique photophysical or mechanical properties.
Polymer Chemistry: As a trifunctional monomer, this compound could be used to create highly branched or cross-linked polymers and polyesters. researchgate.netscilit.com The resulting materials may possess enhanced thermal stability or unique gas barrier properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis and derivatization of this compound from traditional batch methods to continuous flow platforms presents a significant opportunity for advancement.
Key Advantages and Research Goals:
Enhanced Safety and Control: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for potentially hazardous reactions like chlorination. researchgate.netnih.govmdpi.com
Scalability and Efficiency: Continuous processes can be scaled up more easily and safely than batch reactions. researchgate.netasianpubs.org Flow reactors can improve reaction efficiency and product throughput.
Automated Derivatization: Integrating a flow reactor with automated liquid handling and purification systems would enable the rapid synthesis of a large library of derivatives. This high-throughput approach could accelerate the discovery of new molecules with desirable properties for pharmaceutical or agrochemical applications.
Multidisciplinary Research Prospects
The full potential of this compound can be realized through collaborations across different scientific disciplines.
Collaborative Opportunities:
Medicinal and Agrochemical Chemistry: The pyridine scaffold is a "privileged structure" found in many active pharmaceuticals and agrochemicals. researchgate.netnih.gov By using this compound as a versatile building block, synthetic chemists can collaborate with biologists to design and create novel compounds for screening as potential therapeutic agents or next-generation crop protection agents.
Materials Science and Engineering: Joint efforts between organic chemists and materials scientists could focus on designing and synthesizing novel MOFs and polymers with tailored properties for specific applications, such as carbon capture, catalysis, or advanced packaging. acs.orgscilit.com
Computational Chemistry: Theoretical chemists can model the reactivity of the compound, predict the structures and properties of resulting materials (like MOFs), and help guide experimental efforts, making the discovery process more efficient.
Chemical Engineering: Collaboration with chemical engineers is essential to translate promising laboratory-scale flow chemistry protocols into robust, efficient, and economically viable industrial-scale production processes. uc.pt
Table of Future Research Directions
| Section | Research Area | Key Objectives and Rationale |
|---|---|---|
| 7.1 | Sustainable Synthesis | Develop catalytic and biosynthetic routes; utilize safer reagents to improve environmental footprint and process safety. |
| 7.2 | Reactivity Patterns | Systematically explore nucleophilic substitution at the chloromethyl site and selective functionalization of the dicarboxylic acids to create diverse molecular libraries. |
| 7.3 | Materials Science | Utilize as a functional linker for Metal-Organic Frameworks (MOFs) with post-synthetic modification capabilities and as a monomer for advanced polymers. |
| 7.4 | Flow Chemistry | Implement continuous flow processes for safer, more efficient, and scalable synthesis; enable automated, high-throughput derivatization. |
| 7.5 | Multidisciplinary Prospects | Collaborate with biologists, materials scientists, and engineers to apply the compound as a scaffold in drug discovery, advanced materials, and industrial processes. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(chloromethyl)pyridine-2,3-dicarboxylic acid and its coordination polymers?
- Synthesis of the ligand : Pyridine-2,3-dicarboxylic acid derivatives are often synthesized via oxidation of quinolines or isoquinolines using oxidizing agents like chromic acid or potassium permanganate, followed by functionalization (e.g., chloromethylation via electrophilic substitution) .
- Coordination polymer synthesis : The ligand can act as a prolinker in metal-organic frameworks (MOFs). For example, bismuth(III)-based coordination polymers have been prepared using pyridine-2,3-dicarboxylic acid, characterized via elemental analysis, FT-IR, and single-crystal X-ray diffraction .
- Methodological note : Optimize reaction conditions (pH, temperature) to control coordination modes (monodentate vs. bridging) and ensure purity via recrystallization .
Q. How should researchers handle this compound safely in laboratory settings?
- Hazard mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods to minimize exposure .
- Storage : Store at 2–8°C in a dry, ventilated environment to prevent decomposition. Avoid contact with incompatible materials (e.g., strong oxidizers) .
- Emergency protocols : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if necessary .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Structural elucidation : Single-crystal X-ray diffraction (SHELXL/SHELXS software) is essential for determining coordination geometries and hydrogen-bonding networks .
- Spectroscopic methods : FT-IR identifies carboxylate and pyridine ring vibrations (~1700 cm⁻¹ for C=O stretching). Solid-state photoluminescence can probe electronic transitions in coordination polymers .
- Thermal analysis : Thermogravimetric analysis (TGA) evaluates thermal stability and decomposition pathways (e.g., loss of coordinated water at ~100–150°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for coordination polymers involving this ligand?
- Challenge : Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Use high-resolution data (≤0.8 Å) and refine structures with SHELXL’s TWIN/BASF commands .
- Validation : Cross-validate with DFT calculations to confirm metal-ligand bond distances and electronic structures .
- Case study : In cadmium(II) coordination polymers, discrepancies between experimental and calculated bond lengths were resolved by adjusting ligand protonation states .
Q. What strategies optimize the design of functional MOFs using this ligand?
- Secondary Building Units (SBUs) : Utilize pre-defined SBUs (e.g., Bi₃ clusters) to control pore topology. Linkers like pyridine-2,3-dicarboxylic acid enable robust frameworks due to their rigid geometry .
- Porosity tuning : Adjust solvent polarity (e.g., DMF vs. water) during synthesis to modulate pore size and surface area. For example, hydrophilic solvents favor interpenetrated networks with smaller pores .
- Functionalization : Introduce chloro-methyl groups to enhance hydrophobicity or enable post-synthetic modification (e.g., nucleophilic substitution for drug delivery) .
Q. How do conflicting reports on the biological activity of pyridine-2,3-dicarboxylic acid derivatives inform experimental design?
- Neurotoxicity studies : Quinolinic acid (a structural analog) acts as an NMDA receptor agonist but may degrade into nicotinic acid under thermal stress, complicating in vivo assays .
- Experimental controls : Use HPLC or LC-MS to monitor ligand stability during biological testing. For neuroactivity studies, include negative controls (e.g., decarboxylated derivatives) to isolate mechanisms .
- Data interpretation : Address contradictory cytotoxicity results by standardizing cell lines (e.g., SH-SY5Y vs. HEK293) and exposure times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
